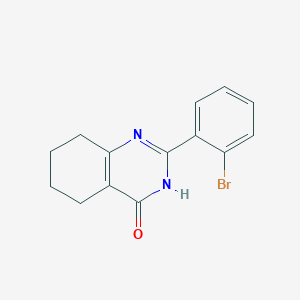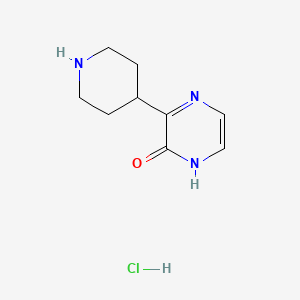
3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is a compound that features a piperidine ring and a pyrazinone moiety. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their presence in various classes of pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride typically involves the formation of the piperidine ring followed by the introduction of the pyrazinone moiety. Common synthetic methods include:
Cyclization Reactions: The piperidine ring can be formed through cyclization reactions involving appropriate precursors.
Hydrogenation: Hydrogenation of pyridine derivatives using catalysts such as cobalt, ruthenium, or nickel can yield piperidine derivatives.
Industrial Production Methods
Industrial production methods focus on optimizing yield and purity. Multicomponent reactions and green synthetic methodologies are often employed to achieve efficient and environmentally friendly production .
Chemical Reactions Analysis
Types of Reactions
3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully reduced piperidine derivatives .
Scientific Research Applications
3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride involves its interaction with specific molecular targets. The piperidine moiety is known to interact with various receptors and enzymes, leading to its biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds such as piperine and evodiamine share the piperidine moiety and exhibit similar biological activities.
1,4-Dihydropyridine: Another class of compounds with diverse pharmaceutical applications.
Uniqueness
3-(4-Piperidyl)-1H-pyrazin-2-one hydrochloride is unique due to its specific combination of the piperidine and pyrazinone moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C9H14ClN3O |
|---|---|
Molecular Weight |
215.68 g/mol |
IUPAC Name |
3-piperidin-4-yl-1H-pyrazin-2-one;hydrochloride |
InChI |
InChI=1S/C9H13N3O.ClH/c13-9-8(11-5-6-12-9)7-1-3-10-4-2-7;/h5-7,10H,1-4H2,(H,12,13);1H |
InChI Key |
HBOYVIIFIOFKJY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=NC=CNC2=O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3S,4R)-4-methoxypyrrolidin-3-yl]carbamate;hydrochloride](/img/structure/B13890761.png)
![2-Tert-butyl-4-[2-(1-methylpyridin-4-ylidene)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B13890774.png)
![tert-butyl N-[6-(aminomethyl)pyridin-2-yl]-N-methylcarbamate](/img/structure/B13890787.png)
![3-Fluoro-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B13890795.png)
![1-[3-Chloro-4-hydroxy-5-(trifluoromethyl)phenyl]ethanone](/img/structure/B13890802.png)
![4-bromo-N-[2-(dimethylamino)ethyl]-N,2-dimethylbenzamide](/img/structure/B13890809.png)
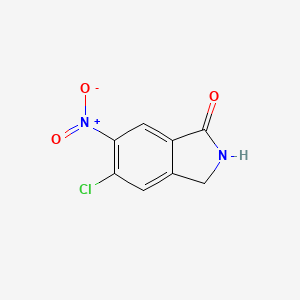


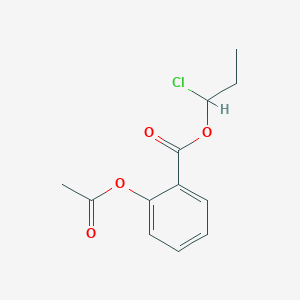
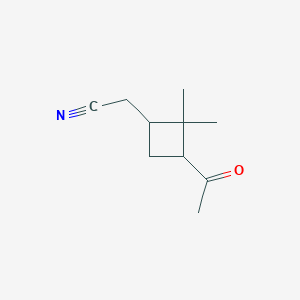
![1-(Benzo[d]oxazol-2-yl)azetidine-3-carboxylic acid](/img/structure/B13890844.png)
